molecular formula C8H10ClN3 B1492973 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine CAS No. 1501056-65-0

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Cat. No. B1492973
CAS RN: 1501056-65-0
M. Wt: 183.64 g/mol
InChI Key: CJCSCPGHDHXKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine were not found, pyrimidinamine derivatives have been synthesized using various methods . For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine consists of a pyrimidine ring with a chlorine atom at the 5th position and a cyclopropylmethyl group attached to the nitrogen atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine include a molecular weight of 183.64 g/mol. Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Medicinal Chemistry: Anti-Fibrosis Activity

In the field of medicinal chemistry, pyrimidinamine derivatives, including those related to 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine , have been synthesized and evaluated for their anti-fibrotic activities. These compounds have been tested against immortalized rat hepatic stellate cells, with some derivatives showing better activity than known anti-fibrotic drugs like Pirfenidone . This suggests potential applications in treating fibrotic diseases, such as liver fibrosis .

Pharmaceutical Development: Drug Synthesis

The core structure of 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a valuable scaffold in pharmaceutical development. Its derivatives can be synthesized to create novel compounds with a variety of pharmacological activities. The pyrimidine moiety is a privileged structure in medicinal chemistry, often employed in the design of new drugs .

Biochemistry: Enzyme Inhibition

Pyrimidinamine derivatives are known to act as enzyme inhibitors, particularly targeting enzymes involved in mitochondrial electron transport. This biochemical property can be harnessed to study mitochondrial dysfunctions and to develop therapeutic agents that modulate enzyme activity for various diseases .

Chemical Biology: Molecular Probes

Due to their specific biochemical interactions, compounds like 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can serve as molecular probes. They can be used to tag or modify biological molecules, helping to elucidate biological pathways and mechanisms .

Material Science: Organic Synthesis

The pyrimidine ring in 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is also significant in material science. It can be used in organic synthesis to create materials with specific electronic or photonic properties, potentially useful in the development of organic semiconductors .

Environmental Science: Pesticide Degradation

Research into the environmental impact of pesticides includes studying the degradation pathways of compounds like 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine . Understanding how these compounds break down in the environment can lead to the development of more sustainable agricultural practices .

Computational Chemistry: Molecular Modeling

Finally, in computational chemistry, 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine and its derivatives can be modeled to predict their physical and chemical properties. This aids in the design of new compounds with desired characteristics before they are synthesized in the lab .

Future Directions

While specific future directions for 5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine were not found, there is a general interest in the development of new pyrimidinamine derivatives due to their wide range of biological activities . These compounds could potentially be used in the development of new drugs for various diseases .

properties

IUPAC Name

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-4-11-8(12-5-7)10-3-6-1-2-6/h4-6H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCSCPGHDHXKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
5-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.